molecular formula C33H61NO5 B581158 N-Deformyl-N-pivaloyl Orlistat CAS No. 1356017-35-0

N-Deformyl-N-pivaloyl Orlistat

Cat. No.: B581158
CAS No.: 1356017-35-0
M. Wt: 551.853
InChI Key: PLHDTUBQYZYQMS-DZUOILHNSA-N
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Description

N-Deformyl-N-pivaloyl Orlistat is a derivative of Orlistat, a well-known lipase inhibitor used in the treatment of obesity. This compound is characterized by the presence of a pivaloyl group and the absence of a formyl group, which distinguishes it from its parent compound, Orlistat. The molecular formula of this compound is C33H61NO5, and it has a molecular weight of 551.84 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Deformyl-N-pivaloyl Orlistat involves several steps, starting from the parent compound, Orlistat. The key steps include the removal of the formyl group and the introduction of the pivaloyl group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Deformyl-N-pivaloyl Orlistat undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Scientific Research Applications

N-Deformyl-N-pivaloyl Orlistat has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Deformyl-N-pivaloyl Orlistat involves the inhibition of lipase enzymes, which are responsible for the breakdown of dietary fats in the gastrointestinal tract. By inhibiting these enzymes, the compound reduces the absorption of fats, leading to decreased caloric intake and potential weight loss. The molecular targets include pancreatic lipase and other related enzymes, and the pathways involved are primarily related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Deformyl-N-pivaloyl Orlistat is unique due to the presence of both the pivaloyl group and the absence of the formyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-(2,2-dimethylpropanoylamino)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61NO5/c1-8-10-12-14-15-16-17-18-19-21-26(24-29-27(30(35)39-29)22-20-13-11-9-2)38-31(36)28(23-25(3)4)34-32(37)33(5,6)7/h25-29H,8-24H2,1-7H3,(H,34,37)/t26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHDTUBQYZYQMS-DZUOILHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724524
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356017-35-0
Record name (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-(2,2-dimethylpropanoyl)-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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